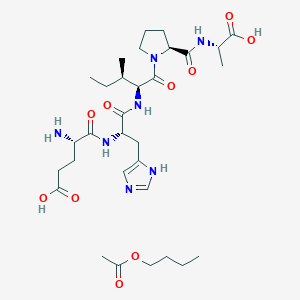
Fibrinogen-Binding Peptide 137235-80-4(fb-acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen and inhibit platelet adhesion and aggregation . It has a molecular weight of 681.79 and is used primarily in scientific research .
Métodos De Preparación
The synthesis of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially added to form the peptide chain. After the chain is complete, the protecting groups are removed, and the peptide is purified . Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .
Análisis De Reacciones Químicas
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The peptide is employed in research on cell adhesion, platelet aggregation, and fibrinogen interactions.
Medicine: It is investigated for its potential therapeutic applications in preventing thrombosis and other clot-related disorders.
Mecanismo De Acción
The mechanism of action of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves its binding to the fibrinogen receptor. By mimicking the vitronectin binding site, the peptide inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. This action is mediated through the inhibition of the interaction between fibrinogen and its receptor on the platelet surface . The molecular targets involved include the fibrinogen receptor and vitronectin binding sites .
Comparación Con Compuestos Similares
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is unique in its specific design to mimic the vitronectin binding site on the fibrinogen receptor. Similar compounds include:
H-EHIPA-OH: Another peptide that binds to fibrinogen and inhibits platelet adhesion.
L-alpha-glutamyl-L-histidyl-L-isoleucyl-L-prolyl-L-alanine: A peptide with similar binding properties but different amino acid composition.
These compounds share similar mechanisms of action but differ in their specific amino acid sequences and binding affinities .
Propiedades
Fórmula molecular |
C31H51N7O10 |
|---|---|
Peso molecular |
681.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;butyl acetate |
InChI |
InChI=1S/C25H39N7O8.C6H12O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;1-3-4-5-8-6(2)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);3-5H2,1-2H3/t13-,14+,16+,17+,18+,20+;/m1./s1 |
Clave InChI |
LUGIKKQBEXOTRS-BZSAAPQTSA-N |
SMILES isomérico |
CCCCOC(=O)C.CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCCCOC(=O)C.CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)
![(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15149204.png)
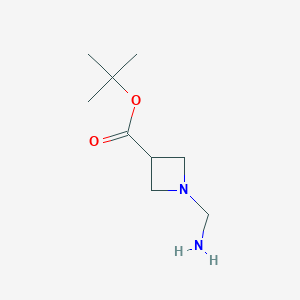
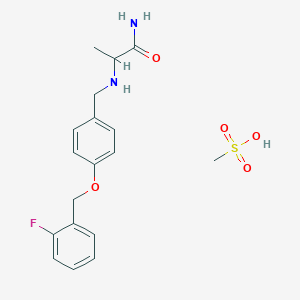

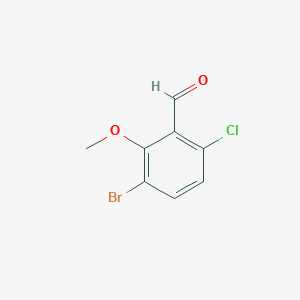
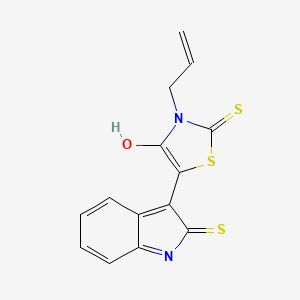
amino}cyclohexanecarboxamide](/img/structure/B15149242.png)
![N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
![2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)

![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)
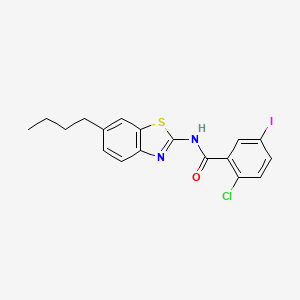
![2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B15149279.png)
